molecular formula C21H15ClFN3O2 B14105633 3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14105633
M. Wt: 395.8 g/mol
InChI Key: RQYMQMPTBSOAGF-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups attached to a pyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical properties that make this compound of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorophenyl and fluorophenyl precursors, which are then subjected to a series of reactions including nucleophilic substitution, cyclization, and oxidation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties may offer therapeutic benefits.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorophenyl)methyl]-1-[(2-bromophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
  • 3-[(2-chlorophenyl)methyl]-1-[(2-iodophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione lies in its specific combination of chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN3O2/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25(21(26)28)13-15-7-2-4-10-18(15)23/h1-11H,12-13H2

InChI Key

RQYMQMPTBSOAGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl)F

Origin of Product

United States

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